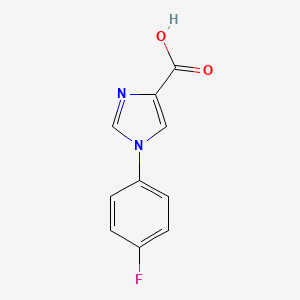

1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGAKFHVIAQANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589607 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114067-97-9 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114067-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

Synthesis of Imidoyl Chloride Intermediate:

- React 4-fluorobenzoyl chloride with an aniline derivative (e.g., 4-bromoaniline) in ethyl acetate with triethylamine at room temperature for 16 hours to form the corresponding amide.

- Convert the amide to the imidoyl chloride by refluxing with excess thionyl chloride (SOCl₂) for 8 hours, yielding the imidoyl chloride quantitatively.

-

- React the imidoyl chloride with ethyl isocyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide in DMF at moderate temperatures (~40 °C).

- This step forms the 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediate.

Conversion to Carboxylic Acid:

- Hydrolyze the ester intermediate under acidic or basic conditions to yield the corresponding this compound.

Advantages:

- Mild reaction conditions.

- Good yields and selectivity.

- Flexibility to introduce various substituents for structure-activity relationship studies.

Reference Table: Cycloaddition Method Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amide formation | 4-fluorobenzoyl chloride + aniline, EtOAc, Et₃N, RT, 16 h | N-(aryl)-4-fluorobenzamide (high yield) |

| Imidoyl chloride formation | SOCl₂, reflux, 8 h | N-(aryl)-4-fluorobenzimidoyl chloride (quantitative) |

| Cycloaddition | Ethyl isocyanoacetate + DBU or t-BuOK, DMF, 40 °C | 1,5-diaryl-1H-imidazole-4-carboxylate ester |

| Hydrolysis | Acidic or basic hydrolysis | This compound |

(Adapted from recent synthetic studies on diaryl-imidazole derivatives).

Preparation via Hydrolysis of Imidazole-4-carboxylate Esters

Another common approach is the preparation of the carboxylic acid by hydrolysis of the corresponding ethyl ester of imidazole-4-carboxylate derivatives.

Procedure:

- The ethyl ester of 1H-imidazole-4-carboxylate is reacted with potassium hydroxide (KOH) in aqueous solution at approximately 30 °C.

- After completion, the reaction mixture is acidified with sulfuric acid to pH ~1.

- The crude acid product is isolated by filtration and recrystallized to obtain pure 1H-imidazole-4-carboxylic acid derivatives.

This method is well-established for imidazole-4-carboxylic acid and can be adapted for substituted derivatives such as the 1-(4-fluorophenyl) analog by starting from the corresponding ester.

Reaction Conditions Table: Hydrolysis of Ethyl Imidazole-4-carboxylate

| Parameter | Condition |

|---|---|

| Base | Potassium hydroxide (KOH) |

| Temperature | ~30 °C |

| Acidification | Sulfuric acid to pH 1 |

| Isolation | Filtration and recrystallization |

| Yield | ~92.5% (reported for unsubstituted) |

(Adapted from synthetic protocols for imidazole-4-carboxylic acid).

Preparation via Acid Hydrolysis of Benzodiazepine-Related Intermediates

Patent literature describes the preparation of related imidazole-4-carboxylic acid derivatives through acid hydrolysis of benzodiazepine intermediates, which can be adapted for this compound.

Highlights:

- Acid hydrolysis of 4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid derivatives using inorganic acids such as hydrochloric acid at ambient temperature.

- The reaction proceeds in aqueous or alcoholic media.

- The product is isolated by filtration, washing, and drying.

- This method avoids formation of isomer impurities common in thermal decarboxylation routes.

Process Summary Table

| Step | Conditions | Notes |

|---|---|---|

| Hydrolysis | Diluted HCl, ambient temperature | Mild conditions, avoids isomer formation |

| Isolation | Filtration, washing, drying | Product often isolated as acid salt |

| Purity | High, minimal isomer impurities | Suitable for pharmaceutical intermediates |

(Adapted from patent EP2397470A1 and US8557981B2).

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Industrial Suitability |

|---|---|---|---|---|

| Cycloaddition of imidoyl chloride and isocyanoacetate esters | Mild conditions, versatile, good yields | Requires preparation of imidoyl chloride | High (often >80%) | Suitable for batch and continuous processes |

| Hydrolysis of ethyl imidazole-4-carboxylate esters | Simple, well-established | May require purification steps | High (~92%) | Widely used in lab and industry |

| Acid hydrolysis of benzodiazepine intermediates | Avoids isomer impurities, mild | Requires specific intermediates | Moderate to high | Applicable in pharmaceutical synthesis |

Research Findings and Optimization Notes

- The cycloaddition method allows for structural diversity by varying the aryl substituents on the imidoyl chloride and aniline, enabling detailed structure-activity relationship studies.

- Hydrolysis conditions (base concentration, temperature, acidification pH) critically affect yield and purity.

- Acid hydrolysis of benzodiazepine-related intermediates is advantageous for avoiding isomer impurities that complicate purification.

- Industrial processes favor methods that minimize isomer formation and allow for continuous operation without specialized high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific applications of the compound "1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid," but they do offer insights into related compounds and their applications in scientific research. 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol .

General Information

- IUPAC Name The IUPAC name for this compound is 1-(4-formylphenyl)imidazole-4-carboxylic acid .

- Structure It comprises a phenyl group substituted with a formyl group and an imidazole-4-carboxylic acid moiety .

Related Research

While the search results do not directly address the applications of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid, they do discuss related compounds such as:

1,5-Diaryl-1H-imidazole-4-carboxylic acids These compounds have been designed and synthesized for evaluation in HIV-1 integrase inhibition assays . Some showed selective binding to the LEDGF/p75-binding pocket, and a few exhibited moderate antiviral activity with acceptable cytotoxicity .

1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid MSE Supplies offers this as an N-heterocyclic drug small molecule and chemical reagent .

N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide X-ray analysis reveals temperature-dependent polymorphism .

- Pyridine derivatives* The application of enzymes or whole cells is an attractive strategy for the preparation of hydroxylated pyridines .

Potential Applications

Based on the information available regarding related compounds, 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid may have potential applications in:

Drug design As a scaffold in drug design, particularly for therapeutic agents .

Antiviral research As a building block for synthesizing antiviral compounds, particularly those targeting HIV-1 integrase .

Chemical synthesis As an intermediate in the synthesis of more complex molecules, such as chromeno[3,4-d]imidazol-4-ones .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and biological differences between 1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid and related imidazole derivatives.

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Key Findings:

Substituent Effects: Halogen Variations: The 4-fluorophenyl derivative exhibits higher metabolic stability compared to its chloro- and bromo-substituted analogs due to fluorine’s smaller atomic radius and stronger C-F bond . Electron-Withdrawing Groups: The cyano group in 1-(4-cyanophenyl)-1H-imidazole-4-carboxylic acid increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .

Biological Activity: Antimicrobial Potential: The fluorophenyl derivative’s carboxylic acid group facilitates binding to bacterial targets like DNA gyrase, as seen in related imidazole-4-carboxylic acids . Enzyme Inhibition: 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid shows superior inhibition of xanthine oxidase (IC₅₀ = 1.2 μM) compared to the fluoro analog (IC₅₀ = 2.8 μM), likely due to chlorine’s polarizability .

Structural Complexity :

- Compounds with dual aryl groups (e.g., 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid) exhibit improved binding in crystallographic studies, attributed to enhanced π-π stacking and hydrophobic interactions .

Biological Activity

1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid (CAS No. 114067-97-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazole ring with a carboxylic acid group and a fluorinated phenyl substituent. Its molecular formula is with a molecular weight of 182.16 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving its bioavailability.

The compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The imidazole moiety can participate in hydrogen bonding and electrostatic interactions, influencing cellular signaling pathways critical for various physiological processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, including cyclooxygenase (COX), which is crucial in inflammatory responses.

- Antiviral Activity: It exhibits inhibitory effects on HIV-1 integrase, disrupting viral replication by interfering with protein-protein interactions essential for the virus's lifecycle.

1. Anticancer Activity

Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. A notable study assessed its effects on lung carcinoma cells (A549) using MTT assays.

| Compound | Cell Line | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| 1 | A549 | 28.9 | 23.5 |

| 2 | A549 | 30.0 | 26.7 |

| 3 | A549 | 42.7 | 37.8 |

This table illustrates the percentage of apoptosis induced by different derivatives, highlighting their potential as anticancer agents .

2. Antiviral Activity

In studies focused on HIV-1, several derivatives exhibited moderate antiviral activity, with inhibition percentages ranging from 33% to 45%. Notably, compounds showed varying cytotoxicity levels (CC50 values), indicating a balance between efficacy and safety .

| Compound | Inhibition (%) | CC50 (µM) |

|---|---|---|

| 11a | 33 | >200 |

| 11b | 45 | 158.4 |

| 11h | Moderate | 50.4 |

These findings suggest that while some compounds effectively inhibit viral activity, their cytotoxicity must be carefully evaluated to ensure therapeutic viability .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that certain derivatives possess antibacterial activity against strains like E. faecalis and K. pneumoniae, indicating their potential use in treating infections .

Case Studies

Cytotoxic Evaluation: In one study aimed at evaluating the cytotoxicity of novel derivatives, compounds were screened against human cancer cell lines using MTT assays, revealing significant growth inhibition across multiple lines .

Inflammation Modulation: Another investigation focused on the anti-inflammatory properties of imidazole derivatives, finding that specific compounds could inhibit cytokine release in vitro, thereby reducing inflammation-related symptoms .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of 4-fluoroaniline with appropriate precursors. For example:

- Step 1 : Formation of the imidazole core via cyclization using aldehydes and ammonium acetate under reflux in acetic acid .

- Step 2 : Introduction of the carboxylic acid group through hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

Optimization Tips :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers expect?

Methodological Answer: Key techniques include:

- NMR :

- ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, imidazole-H), 7.6–7.8 (m, 4H, fluorophenyl-H) .

- ¹³C NMR : Peaks at ~165 ppm (COOH), 150 ppm (imidazole-C4) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : ESI-MS m/z 220.06 [M+H]⁺ .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions due to potential dust formation .

- Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve structural ambiguities in fluorophenyl-substituted imidazoles?

Methodological Answer:

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution data (<1.0 Å) .

- Structure Solution : Apply SHELXT for phase determination via intrinsic phasing .

- Refinement : Refine with SHELXL using full-matrix least-squares methods; validate with PLATON (e.g., check for missed symmetry or twinning) .

- ORTEP Visualization : Generate thermal ellipsoid plots at 50% probability to confirm substituent geometry .

Q. How can computational chemistry aid in predicting the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20 .

- ADMET Prediction : Employ SwissADME to estimate bioavailability (e.g., Lipinski’s rule compliance: MW <500, LogP <5) .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electron-withdrawing impact) on activity using Gaussian09 at the B3LYP/6-31G* level .

Q. What strategies are recommended for analyzing conflicting biological activity data in fluorophenyl-imidazole derivatives?

Methodological Answer:

- Assay Validation : Repeat assays in triplicate using positive controls (e.g., celecoxib for COX-2 inhibition) .

- Data Normalization : Adjust for batch effects (e.g., cell passage number, reagent lot variability) using Z-score transformation.

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., reported range: 1.2–3.8 µM for similar compounds) to identify outliers .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace fluorine with Cl, CH₃) and assess activity changes .

- Activity Profiling : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric kits).

- Statistical Analysis : Use PCA to cluster compounds based on electronic (Hammett σ) and steric (Taft ES) parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.